molecular formula C20H21N3O3S B2414282 methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034496-93-8

methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2414282
CAS No.: 2034496-93-8
M. Wt: 383.47
InChI Key: ZEZOAUXAQDQKSD-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 366.45 g/mol

The presence of the pyrazole and thiophene moieties suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiophene rings. For instance, derivatives similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/ml)Target Organism
Compound A50Staphylococcus aureus
Compound B62.5Escherichia coli
Methyl Derivative12.5Salmonella typhi

The above table illustrates that derivatives of similar structures exhibit promising antibacterial activity, suggesting that this compound could potentially demonstrate similar efficacy against microbial pathogens .

Anti-inflammatory Activity

Compounds with pyrazole structures have also been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that certain pyrazole derivatives reduce inflammation markers significantly when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrazole Ring : Essential for antimicrobial and anti-inflammatory properties.
  • Thiophene Moiety : Enhances lipophilicity and may improve cellular uptake.
  • Carbamate Linkage : Contributes to the stability and bioavailability of the compound.

Study on Antibacterial Efficacy

In a recent study evaluating various benzimidazole derivatives, it was found that compounds with similar structural motifs to methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(thiophen-2-y)ethyl)carbamoyl)benzoate exhibited potent antibacterial activity. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives showed better efficacy than standard antibiotics .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The results indicated that treatment with these compounds significantly reduced paw swelling and inflammatory cytokine levels compared to untreated controls, highlighting their therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOAUXAQDQKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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